![molecular formula C20H21N3 B14316901 4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline CAS No. 109972-70-5](/img/structure/B14316901.png)
4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline is an organic compound with the molecular formula C20H22N4 It is a diamine derivative, characterized by the presence of two amino groups attached to a phenylene ring, which is further connected by methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline typically involves the reaction of 2-amino-1,3-phenylenedimethanol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced amines .
Wissenschaftliche Forschungsanwendungen
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of high-performance polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methylene bridges provide structural flexibility, allowing the compound to fit into different binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenedianiline: Similar in structure but lacks the additional amino groups on the phenylene ring.
4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms, which alter its chemical properties and reactivity.
1,3-Bis(4-aminophenoxy)benzene: Similar in having two amino groups but differs in the connectivity of the phenylene ring.
Eigenschaften
CAS-Nummer |
109972-70-5 |
|---|---|
Molekularformel |
C20H21N3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2,6-bis[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C20H21N3/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h1-11H,12-13,21-23H2 |
InChI-Schlüssel |
INEMJMDWVKZVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CC2=CC=C(C=C2)N)N)CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


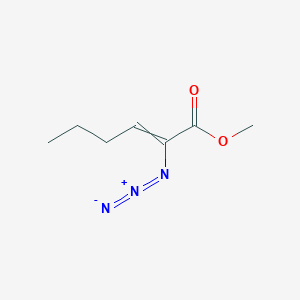
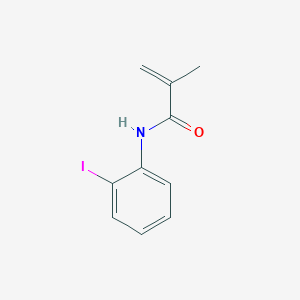
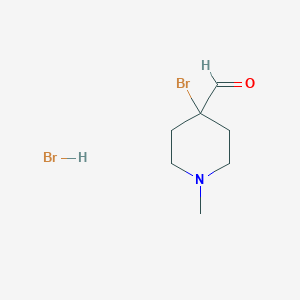
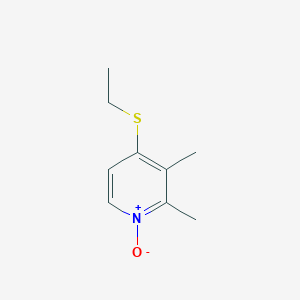



![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
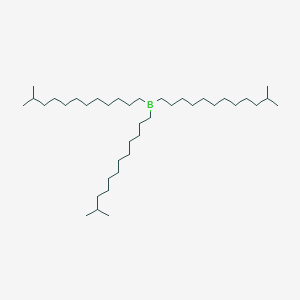
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
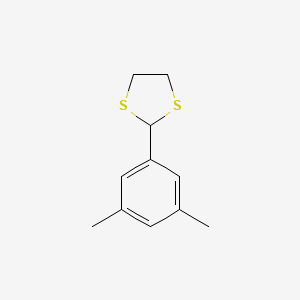
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

